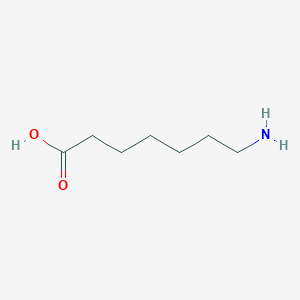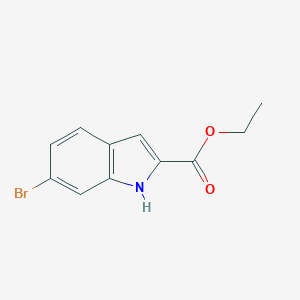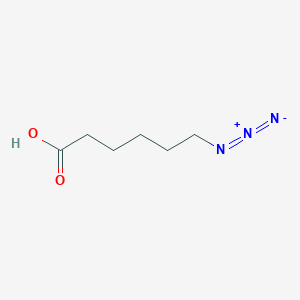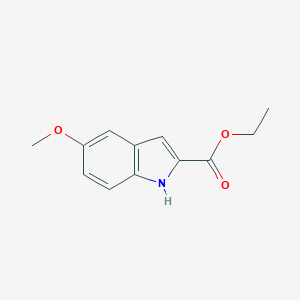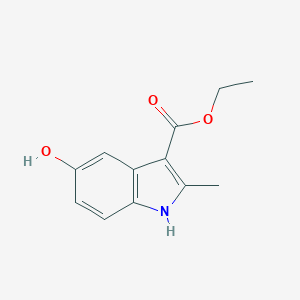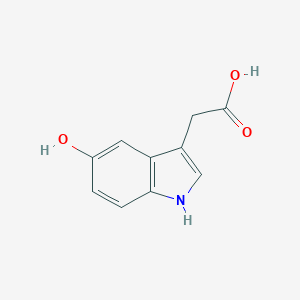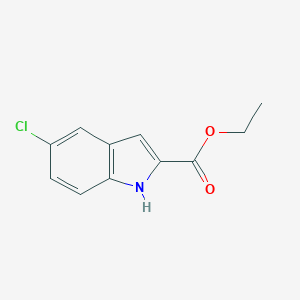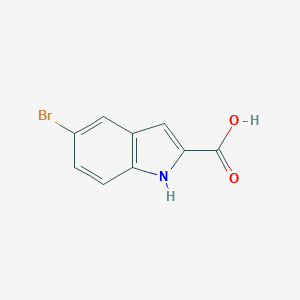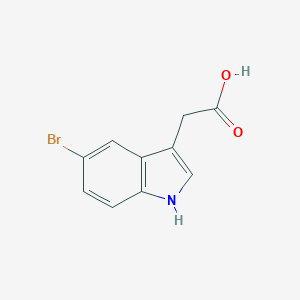
4-Bromophenacyl triflate
Overview
Description
4-Bromophenacyl triflate, also known as 4-Bromophenacyl trifluoromethanesulfonate, is a chemical compound with the molecular formula C9H6BrF3O4S and a molecular weight of 347.11 g/mol . It is a trifluoromethanesulfonate ester of 4-bromophenacyl, which is a derivative of benzophenone. This compound is primarily used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the determination of carnitine and other betaines in tissues .
Preparation Methods
The synthesis of 4-Bromophenacyl triflate involves the reaction of 4-bromo-2-hydroxyacetophenone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to prevent decomposition of the product. The general reaction scheme is as follows:
4-Bromo-2-hydroxyacetophenone+Trifluoromethanesulfonic anhydride→4-Bromophenacyl triflate+By-products
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromophenacyl triflate undergoes various chemical reactions, primarily involving acylation and derivatization processes . Some of the common reactions include:
Acylation Reactions: It reacts with carboxylic acids to form 4-bromophenacyl esters, which are useful for spectrophotometric detection in HPLC.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols to form corresponding substituted products.
The major products formed from these reactions are typically 4-bromophenacyl esters and ethers, which are used in various analytical applications .
Scientific Research Applications
4-Bromophenacyl triflate is widely used in scientific research, particularly in analytical chemistry and biochemistry . Some of its key applications include:
HPLC Derivatization: It is used as a derivatization reagent for the determination of carnitine and other betaines in biological samples
Capillary Electrophoresis: It is employed in capillary electrophoresis for the simultaneous analysis of carnitine and short-chain acylcarnitines in aqueous standard solutions and urine samples.
Proteomics Research: It is used in proteomics research for the derivatization of carboxylic acids prior to determination by HPLC.
Mechanism of Action
The mechanism of action of 4-Bromophenacyl triflate involves its ability to act as a strong electrophile, facilitating the formation of covalent bonds with nucleophiles such as carboxylic acids, amines, and alcohols . This property makes it an effective derivatization reagent for the detection and quantification of various analytes in complex biological matrices .
Comparison with Similar Compounds
4-Bromophenacyl triflate is similar to other trifluoromethanesulfonate esters such as 4-nitrophenacyl triflate and 4-methylphenacyl triflate . its unique bromine substituent imparts distinct reactivity and selectivity, making it particularly useful for the derivatization of carnitine and other betaines . Other similar compounds include:
- 4-Nitrophenacyl triflate
- 4-Methylphenacyl triflate
- 4-Chlorophenacyl triflate
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O4S/c10-7-3-1-6(2-4-7)8(14)5-17-18(15,16)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKWFCLILHEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COS(=O)(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239290 | |
| Record name | 4'-Bromophenacyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93128-04-2 | |
| Record name | 4'-Bromophenacyl triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093128042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromophenacyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenacyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride](/img/structure/B556477.png)
